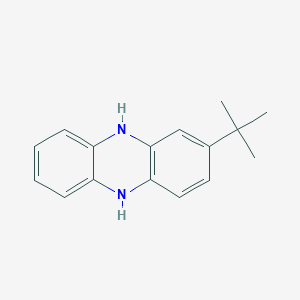
Hydroperoxide, 1-(5-methyl-2-furanyl)heptyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroperoxide, 1-(5-methyl-2-furanyl)heptyl is an organic compound characterized by the presence of a hydroperoxy functional group (-OOH) attached to a heptyl chain, which is further substituted with a 5-methyl-2-furanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroperoxide, 1-(5-methyl-2-furanyl)heptyl typically involves the oxidation of the corresponding alcohol or alkene precursor. One common method is the autoxidation process, where the precursor is exposed to molecular oxygen under controlled conditions. Catalysts such as cobalt or manganese salts can be used to facilitate the reaction. The reaction conditions often include moderate temperatures and the presence of solvents like acetic acid or acetone to enhance the solubility of the reactants and products .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions
Hydroperoxide, 1-(5-methyl-2-furanyl)heptyl undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or epoxides.
Reduction: Reduction of the hydroperoxy group typically yields the corresponding alcohol.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkoxides or phosphines can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or peroxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Hydroperoxide, 1-(5-methyl-2-furanyl)heptyl has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in oxidation reactions.
Biology: Studied for its potential role in oxidative stress and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Hydroperoxide, 1-(5-methyl-2-furanyl)heptyl involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s effects are mediated through pathways involved in oxidative stress and redox signaling .
Comparación Con Compuestos Similares
Similar Compounds
- Hydroperoxide, 1-(5-methyl-2-furanyl)hexyl
- 2-Methyl-2-hydroperoxytetrahydrofuran
- 2-Methyl-5-hydroperoxytetrahydrofuran
Uniqueness
Hydroperoxide, 1-(5-methyl-2-furanyl)heptyl is unique due to its specific structural features, including the heptyl chain and the 5-methyl-2-furanyl group. These features confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
358740-99-5 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
2-(1-hydroperoxyheptyl)-5-methylfuran |
InChI |
InChI=1S/C12H20O3/c1-3-4-5-6-7-12(15-13)11-9-8-10(2)14-11/h8-9,12-13H,3-7H2,1-2H3 |
Clave InChI |
BAXHNBXONMEBNI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C1=CC=C(O1)C)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole](/img/structure/B14250245.png)

![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)

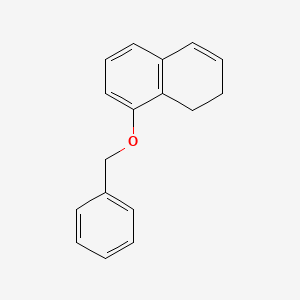
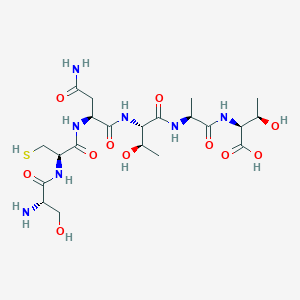
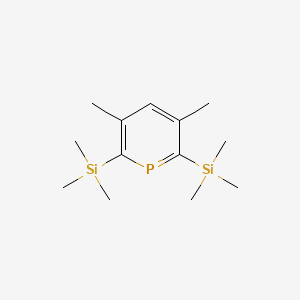
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)
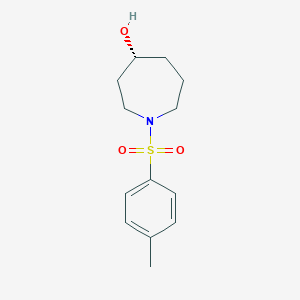

![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)
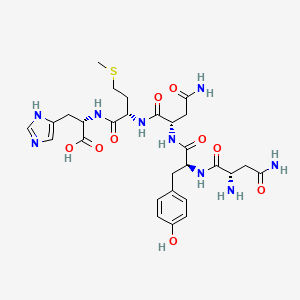
![4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)](/img/structure/B14250304.png)
